(S)-1-Benzyl-3-ethylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery
The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, often considered a "privileged" structure. nih.gov Its prevalence stems from a combination of favorable physicochemical properties and its ability to interact with a wide array of biological targets. nih.govnih.gov The two nitrogen atoms within the piperazine ring can be readily substituted, allowing for the creation of a vast library of derivatives with diverse pharmacological profiles. ijrrjournal.com This structural flexibility enables medicinal chemists to fine-tune a molecule's properties to enhance its efficacy and interaction with specific receptors. ijrrjournal.comnih.gov
The piperazine moiety is a core component in numerous approved drugs across various therapeutic areas, demonstrating its broad applicability. researchgate.net Its derivatives have been investigated for a wide range of biological activities, including:
Anticancer researchgate.net
Antidepressant researchgate.net
Antipsychotic researchgate.net
Anxiolytic researchgate.net
Antiviral researchgate.net
Antimicrobial researchgate.net
The success of the piperazine scaffold can be attributed to several key characteristics. Its basic nature allows it to form salts, which can improve solubility and bioavailability. Furthermore, the chair-like conformation of the piperazine ring can be manipulated to orient substituents in specific spatial arrangements, optimizing their binding to target proteins. nih.gov
Table 1: Examples of Therapeutic Areas Investigated for Piperazine Derivatives
| Therapeutic Area | Reference |
|---|---|
| Anticancer | researchgate.net |
| Antidepressant | researchgate.net |
| Antipsychotic | researchgate.net |
| Anxiolytic | researchgate.net |
| Antiviral | researchgate.net |
| Antimicrobial | researchgate.net |
The Critical Role of Chirality in Pharmaceutical Development, with Emphasis on the (S)-Enantiomer
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. juniperpublishers.comresearchfloor.org This "handedness" is a critical consideration in pharmaceutical development because biological systems, such as enzymes and receptors, are themselves chiral. chiralpedia.commdpi.com Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. juniperpublishers.com
One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. mdpi.com The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug design. rsc.org
The designation of "(S)" in (S)-1-Benzyl-3-ethylpiperazine refers to the specific three-dimensional arrangement of atoms around the chiral center. In pharmaceutical research, the development of single-enantiomer drugs is often preferred over racemic mixtures (a 50:50 mixture of both enantiomers) for several reasons: chiralpedia.com
Improved Selectivity: A single enantiomer may bind more selectively to the target receptor, leading to a more potent and specific therapeutic action. rsc.org
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a single enantiomer can be more predictable and less complex than that of a racemic mixture. juniperpublishers.com
Reduced Potential for Adverse Effects: By eliminating the distomer, the risk of off-target effects and toxicity can be minimized. mdpi.com
The process of separating enantiomers, known as chiral resolution, is a vital step in the development of many modern pharmaceuticals. researchgate.netacs.org The focus on developing the (S)-enantiomer of a particular compound suggests that preliminary research may have indicated its superior therapeutic profile compared to its (R)-counterpart.
Table 2: Key Terminology in Chirality
| Term | Definition | Reference |
|---|---|---|
| Chirality | The property of a molecule being non-superimposable on its mirror image. | juniperpublishers.comresearchfloor.org |
| Enantiomers | The two mirror-image forms of a chiral molecule. | chiralpedia.com |
| Eutomer | The more pharmacologically active enantiomer. | mdpi.com |
| Distomer | The less active or inactive enantiomer. | mdpi.com |
| Racemic Mixture | A 50:50 mixture of two enantiomers. | chiralpedia.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzyl-3-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590520 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324750-04-1 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 1 Benzyl 3 Ethylpiperazine and Analogues
Asymmetric Synthesis Approaches for Chiral Piperazines
The synthesis of enantiopure piperazines, such as (S)-1-Benzyl-3-ethylpiperazine, requires precise control of stereochemistry. Several advanced methodologies have been developed to address this challenge, moving beyond classical resolution techniques to more efficient and atom-economical asymmetric strategies.
Catalytic Asymmetric Hydrogenation Strategies
Catalytic asymmetric hydrogenation represents a powerful and direct route to chiral piperazines from readily available aromatic precursors like pyrazines. This method involves the reduction of the C=N bonds within the pyrazine (B50134) ring using molecular hydrogen and a chiral metal catalyst, establishing the stereocenters in a single step.
Iridium and Palladium-based catalysts have shown particular promise in this area. For instance, Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides can produce a diverse range of chiral 3-substituted and 2,3-disubstituted piperazines with high enantioselectivity, reaching up to 96% enantiomeric excess (ee). acs.orgresearchgate.net This approach demonstrates high practical utility due to its scalability and the directness of the transformation. acs.org
Another effective strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This process yields chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn These piperazin-2-one (B30754) intermediates can then be readily reduced to the corresponding chiral piperazines without any loss of optical purity, providing a versatile two-step pathway to the desired products. dicp.ac.cnrsc.org
Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Piperazine (B1678402) Synthesis| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Iridium-JosiPhos Ligand | Activated Pyrazinium Salts | Chiral Piperazines | Up to 96% | acs.orgresearchgate.net |
| Palladium-Based Catalyst | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% | dicp.ac.cnrsc.org |
Palladium-Catalyzed Asymmetric Allylic Alkylation Routes
Palladium-catalyzed asymmetric allylic alkylation (AAA) offers a sophisticated method for constructing chiral centers, including the quaternary stereocenters that are challenging to synthesize. nih.govsemanticscholar.org This methodology has been successfully applied to the synthesis of chiral piperazine precursors.
The key transformation often involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov Using a palladium catalyst paired with a suitable chiral ligand, this reaction generates highly enantioenriched α-tertiary piperazin-2-ones. nih.govacs.org These intermediates are valuable synthons that can be converted into the corresponding α-tertiary piperazines through subsequent deprotection and reduction steps. nih.gov This route is particularly notable for its ability to create complex, sterically hindered chiral centers with high fidelity. acs.org The versatility of AAA allows for the introduction of a wide variety of substituents, making it a valuable tool for building libraries of medicinally relevant piperazine analogues. nih.gov
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation for Chiral Piperazine Synthesis| Catalyst System | Reaction Type | Substrate Type | Intermediate Product | Reference |
|---|---|---|---|---|
| Pd/(S)-PHOX Ligand | Decarboxylative Asymmetric Allylic Alkylation | N-protected Piperazin-2-ones | Enantioenriched α-tertiary Piperazin-2-ones | nih.govacs.org |
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
An example of this approach is the synthesis of (R)-(+)-2-methylpiperazine using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The synthesis proceeds through a protected 2-oxopiperazine intermediate. The stereochemistry of the phenylglycinol auxiliary guides the formation of the chiral center on the piperazine ring. This methodology, often involving the formation and subsequent cleavage of a β-lactam intermediate, provides a robust pathway to homochiral piperazine derivatives. rsc.org While this method may involve more steps than catalytic approaches, it offers high levels of stereocontrol and predictability.
Enzyme-Mediated Chiral Resolution Techniques
Biocatalysis provides a highly selective and environmentally benign alternative for obtaining enantiopure compounds. Enzyme-mediated chiral resolution, particularly kinetic resolution, is a widely used technique for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.
Lipases and proteases are commonly employed for this purpose. For example, the enzyme alcalase has been used for the kinetic resolution of a racemic piperazine precursor to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.govresearchgate.net Similarly, various lipases can be used in the resolution of chiral amines through selective amidation, where one enantiomer of the amine is preferentially acylated. mdpi.com The success of this technique depends on the enzyme's ability to discriminate between the two enantiomers, which is often very high, leading to products with excellent enantiomeric purity (>99% ee). mdpi.com The reaction progress can be precisely monitored using enantioselective HPLC. mdpi.com
Table 3: Examples of Enzyme-Mediated Kinetic Resolution for Chiral Piperazine Precursors| Enzyme | Substrate | Reaction Type | Enantiopure Product | Reference |
|---|---|---|---|---|
| Alcalase | Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Hydrolysis | (S)-piperazine-2-carboxylic acid | nih.govresearchgate.net |
| Lipase (e.g., Cal-A, Cal-B) | Racemic amines | Amidation | Enantiopure amines and amides | mdpi.com |
Targeted Derivatization and Analog Design for Structural Elucidation and Optimization
Once a core chiral piperazine scaffold like this compound is synthesized, targeted derivatization is employed to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how each component contributes to its biological activity and to optimize its properties.
For a molecule like this compound, SAR studies would typically investigate modifications at three key positions:
The N1-Benzyl Group: The aromatic ring of the benzyl (B1604629) substituent can be modified with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro) at the ortho, meta, or para positions. The benzyl group itself could be replaced with other arylmethyl groups (e.g., naphthylmethyl) or different aromatic systems to probe the steric and electronic requirements of the binding pocket. nih.gov Studies on related compounds have shown that such substitutions can significantly impact receptor affinity and selectivity. nih.gov
The C3-Ethyl Group: The size and lipophilicity of the alkyl substituent at the chiral C3 position are critical. The ethyl group could be replaced with smaller (methyl) or larger (propyl, isobutyl, phenyl) groups to determine the optimal size for biological activity. nih.gov Introducing functional groups into this side chain could also lead to new interactions with a biological target.
The N4-Position: The secondary amine at the N4 position is a key site for derivatization. It can be acylated, alkylated, or used as a handle to link the piperazine core to other molecular fragments. nih.gov For example, introducing different substituents at this position has been used to modulate the sigma-receptor affinity of chiral (piperazin-2-yl)methanol derivatives. nih.gov
These systematic modifications generate a library of analogues. By comparing the biological activities of these analogues, researchers can build a comprehensive SAR model, elucidating the key structural features required for potency and selectivity and guiding the design of optimized compounds. nih.govresearchgate.net
Characterization of Synthesized Chiral Piperazine Derivatives
The unambiguous characterization of synthesized chiral piperazine derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. They provide information about the chemical environment of each proton and carbon atom, confirming the connectivity of the piperazine ring and its substituents. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (ee) of the synthesized compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified. mdpi.com
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecule's three-dimensional structure, including its absolute stereochemistry (the S-configuration in this case). doi.org It also reveals detailed information about bond lengths, bond angles, and solid-state conformation.
Table 4: Analytical Techniques for Characterization of Chiral Piperazines| Technique | Information Obtained |
|---|---|
| 1H and 13C NMR | Elucidation of molecular structure and connectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and elemental composition. |
| FTIR Spectroscopy | Identification of functional groups. |
| Chiral HPLC | Determination of enantiomeric excess (ee) and optical purity. |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry and 3D structure. |
Table of Chemical Compounds
Structure Activity Relationship Sar Studies of S 1 Benzyl 3 Ethylpiperazine Derivatives
Fundamental Principles Governing Piperazine (B1678402) SAR in Biological Systems
The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated into molecules to modulate their physicochemical and pharmacokinetic properties, as well as their interaction with biological targets. nih.govresearchgate.net The two nitrogen atoms within the six-membered ring are key features that influence the molecule's basicity, polarity, and ability to form hydrogen bonds. tandfonline.com These properties are critical for receptor recognition and binding.
The versatility of the piperazine moiety allows for substitutions at both nitrogen atoms (N1 and N4) and on the carbon atoms of the ring. Modifications at these positions can significantly alter a compound's affinity and selectivity for various receptors. For instance, the nature of the substituents on the nitrogen atoms can influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes, including the blood-brain barrier.
The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, also plays a role in its biological activity. The spatial arrangement of the substituents on the ring can dictate how the molecule fits into the binding pocket of a receptor.
Stereochemical Influence on Biological Activity: The (S)-Configuration
Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. In the case of 1-Benzyl-3-ethylpiperazine, the carbon atom at the 3-position is a chiral center, leading to two enantiomers: (S)-1-Benzyl-3-ethylpiperazine and (R)-1-Benzyl-3-ethylpiperazine. The specific three-dimensional arrangement of the ethyl group in the (S)-configuration can lead to stereoselective interactions with chiral biological targets such as receptors and enzymes.
While specific studies on the enantiomers of 1-Benzyl-3-ethylpiperazine are not extensively available in the reviewed literature, the principles of stereochemistry in pharmacology suggest that one enantiomer is often more potent or has a different pharmacological profile than the other. This is because the precise spatial orientation of the ethyl group in the (S)-isomer can result in a more favorable binding interaction with its target, leading to higher affinity and/or efficacy. For example, in a series of N-heterocyclic substituted piperazine derivatives targeting dopamine (B1211576) D2/D3 receptors, the (-)-enantiomer of a potent compound exhibited higher affinity and selectivity than its (+)-enantiomeric counterpart. nih.gov
Contribution of the Benzyl (B1604629) Moiety to Pharmacological Potency and Selectivity
Studies on various benzylpiperazine derivatives have highlighted the importance of this group for activity at different receptors. For instance, in a series of σ1 receptor ligands, the presence of a benzyl or a substituted benzyl group at the N1 position of the piperazine ring was found to be crucial for high affinity. nih.gov The nature and position of substituents on the benzyl ring can further modulate the potency and selectivity. For example, a 4-methoxybenzyl group was identified as a favorable substituent for σ1 receptor affinity. nih.gov
Impact of Ethyl Substitution on Receptor Interactions and Efficacy
Substitution on the carbon atoms of the piperazine ring can have a profound impact on the pharmacological profile of the resulting derivatives. The presence of an ethyl group at the 3-position of the piperazine ring in this compound introduces a chiral center and can influence both the affinity and efficacy of the molecule.
The size and lipophilicity of the ethyl group can affect how the molecule fits into and interacts with the binding site of a receptor. A C3-substituent can act as a steric constraint, orienting the rest of the molecule in a specific conformation that may be more or less favorable for binding. While direct SAR studies on the C3-ethyl group of this specific compound are limited in the available literature, the incorporation of alkyl groups on the piperazine ring is a common strategy to explore the steric and hydrophobic requirements of a receptor's binding pocket. The presence of a piperazine moiety with a C3 group has been shown to potentially improve the bioactivity of certain compounds. nih.gov
Comparative SAR Analysis with Related Piperazine Derivatives
To fully understand the SAR of this compound, it is informative to compare its structural features and biological activity with related piperazine derivatives.
Table 1: Comparative SAR of Selected Piperazine Derivatives
| Compound | N1-Substituent | C3-Substituent | Key SAR Implication |
| This compound | Benzyl | Ethyl (S-configuration) | Specific stereochemistry and alkyl substitution at C3 likely influence receptor affinity and selectivity. |
| 1-Benzylpiperazine (BZP) | Benzyl | None | The unsubstituted parent compound. The benzyl group is known to contribute to stimulant and euphoriant properties. wikipedia.org |
| N,N'-Dibenzylpiperazine (DBZP) | Benzyl | None (N4-Benzyl) | Disubstitution can alter the pharmacological profile, with studies showing effects on memory. nih.gov |
| 1-(4-Methoxybenzyl)piperazine derivatives | 4-Methoxybenzyl | Varied | The 4-methoxy substitution on the benzyl ring enhances σ1 receptor affinity. nih.gov |
For instance, comparing this compound to the parent compound, 1-Benzylpiperazine (BZP), highlights the influence of the C3-ethyl group and its stereochemistry. BZP itself has known stimulant and euphoriant properties. wikipedia.org The addition of the ethyl group in a specific spatial orientation ((S)-configuration) would be expected to modulate these activities, potentially leading to altered receptor binding affinities or a different pharmacological profile.
Similarly, comparison with N,N'-dibenzylpiperazine (DBZP), where the second nitrogen is also benzylated, can provide insights into the importance of a free secondary amine at the N4 position for certain biological activities. nih.gov
Furthermore, examining benzylpiperazine derivatives with different substituents on the benzyl ring, such as the 4-methoxybenzylpiperazines developed as high-affinity σ1 receptor ligands, underscores the tunability of pharmacological properties through modification of the benzyl moiety. nih.gov These comparisons help to build a more comprehensive picture of the SAR of this class of compounds.
Mechanistic Investigations of Biological Activity for S 1 Benzyl 3 Ethylpiperazine
Elucidation of Specific Molecular Targets and Signaling Pathways
No specific molecular targets or signaling pathways have been identified for (S)-1-Benzyl-3-ethylpiperazine in the scientific literature. However, structurally related benzylpiperazine derivatives have been extensively investigated as ligands for sigma receptors (σ₁ and σ₂). The sigma-1 (σ₁) receptor, in particular, is a well-documented target for this chemical class. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including those involving ion channels and G-protein coupled receptors like the NMDA and opioid receptors.
Analysis of Receptor Binding Interactions and Functional Agonism/Antagonism
Specific receptor binding affinity data (such as Kᵢ values) for this compound are not available. Studies on analogous compounds have demonstrated a range of binding affinities for the σ₁ receptor, with some derivatives showing high potency and selectivity over the σ₂ subtype.
The functional activity (agonist vs. antagonist) of this compound is also uncharacterized. In related series of benzylpiperazine derivatives, compounds have been identified as σ₁ receptor antagonists. This functional profile is often inferred from in vivo behavioral models, such as pain response assays, as reliable in vitro assays for sigma receptor functional activity are limited. For example, demonstrated efficacy in models of inflammatory and neuropathic pain is consistent with σ₁ receptor antagonism.
Table 1: Representative Sigma Receptor Binding Affinities for Analogous Benzylpiperazine Derivatives (Note: Data below is for related but structurally distinct compounds and is provided for context only. No such data exists for this compound.)
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |
| Lead Compound 8 * | Data not specified | Data not specified | 432 |
| Compound 15 | 1.6 | 1418 | 886 |
| Compound 21 | 8.8 | 3253 | 370 |
| Compound 24 | 6.1 | 2583 | 423 |
Data from a 2021 study on novel benzylpiperazinyl derivatives.
Modulation of Endogenous Neurotransmitter Systems
There is no direct evidence regarding the modulation of neurotransmitter systems by this compound. Based on the activity of the parent compound, 1-Benzylpiperazine (BZP), and the known function of the σ₁ receptor, it could be hypothesized that the compound may influence dopaminergic and serotonergic systems. BZP itself is known to increase the release of dopamine (B1211576) and serotonin. Furthermore, σ₁ receptor ligands can modulate several neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic systems.
Downstream Cellular and Biochemical Effects
The downstream cellular and biochemical effects of this compound have not been studied. Ligands that act as σ₁ receptor antagonists can indirectly influence downstream signaling by modulating their target proteins. For instance, antagonism of σ₁ receptors has been shown to enhance μ-opioid receptor signaling and decrease NMDA receptor signaling, effects that are linked to analgesia.
Enantioselective Pharmacodynamic Profiling
An enantioselective pharmacodynamic profile for this compound is not available, as the biological activity of the individual (S) and (R) enantiomers has not been compared. The "S" designation indicates a specific stereochemistry at the 3-position of the piperazine (B1678402) ring, and its chiral nature suggests that its biological activity, if any, could differ significantly from its (R)-enantiomer or the racemic mixture. However, without experimental data, any discussion of enantioselective effects remains speculative.
Pharmacokinetic and Toxicological Considerations in Pre Clinical Assessment
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
A thorough search of scientific databases and literature reveals a lack of specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of (S)-1-Benzyl-3-ethylpiperazine in any preclinical model. Understanding these pharmacokinetic parameters is fundamental to preclinical development, as they are crucial in determining the bioavailability, tissue penetration, and clearance of a compound. In silico predictions for similar structures, such as 1-benzyl-3-benzoylurea and its analogs, have been performed to estimate ADME properties, suggesting that such compounds may possess favorable characteristics. researchgate.net However, without empirical data on this compound, its pharmacokinetic profile remains purely speculative.
Identification and Characterization of Metabolites
There is no available information on the metabolic fate of this compound. Studies to identify and characterize its metabolites in preclinical species are essential to understand its biotransformation pathways. This information is critical for identifying potentially active or toxic metabolites and for assessing the potential for drug-drug interactions, particularly concerning cytochrome P450 (CYP) enzymes.
Pre-clinical Toxicological Profiles and Mechanistic Insights
Detailed toxicological assessments are a cornerstone of pre-clinical safety evaluation. For this compound, specific data from in vitro and in vivo toxicological studies are not available in the public domain.
No studies have been published on the in vitro cytotoxicity of this compound in various cell lines to determine its potential to cause cell death. Furthermore, there is no data from genotoxicity assays, such as the Ames test or chromosomal aberration assays, to evaluate its mutagenic or clastogenic potential. While studies on other piperazine (B1678402) derivatives have shown cytotoxic effects, these findings cannot be directly extrapolated to this compound. farmaceut.org Similarly, research on the genotoxicity of benzyl (B1604629) derivatives has been conducted, but this does not provide specific information for the compound . researchgate.net
Information regarding the in vivo safety and tolerability of this compound in animal models is not publicly available. Such studies are necessary to identify potential target organs of toxicity and to establish a preliminary safety margin. While research on other benzylpiperazine derivatives has been conducted in vivo, these studies focused on efficacy rather than comprehensive toxicology. acs.orgnih.gov
Given the absence of observed toxicities in formal studies, there is consequently no information on the potential molecular mechanisms of toxicity for this compound.
Computational Chemistry and in Silico Studies of S 1 Benzyl 3 Ethylpiperazine
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. An MD simulation of a ligand-protein complex, such as (S)-1-Benzyl-3-ethylpiperazine bound to a target, would involve calculating the trajectory of atoms over a period of nanoseconds to microseconds.
This technique is often used to refine docking results. For example, a promising docking pose can be subjected to MD simulations to assess its stability. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, it provides greater confidence in the predicted binding mode. Studies on potent piperazine-based S1R ligands have used MD simulations to confirm the stability of the docked pose and to identify crucial amino acid residues that maintain the interaction over time. nih.gov These simulations can reveal subtle changes in protein conformation upon ligand binding and provide a more accurate estimation of binding free energies.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) can be applied to this compound to calculate a variety of molecular properties, including:
Optimized Molecular Geometry: Determining the most stable 3D structure.
Distribution of Electron Density: Identifying electron-rich and electron-deficient regions of the molecule.
Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.
These properties are fundamental to understanding the molecule's reactivity, metabolic stability, and ability to interact with biological targets. For example, identifying the most nucleophilic sites (often nitrogen atoms in the piperazine (B1678402) ring) could predict how the molecule might interact with electrophilic residues in a protein or where it might be susceptible to metabolic modification.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as binding affinity or inhibitory concentration.
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities would be required. For each molecule, a set of descriptors would be calculated, which can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular connectivity.
3D: Molecular shape, volume, surface area.
Physicochemical: Lipophilicity (logP), polarizability, electronic properties.
Therapeutic Potential and Future Research Directions
Applications in Drug Discovery and Lead Optimization Strategies
(S)-1-Benzyl-3-ethylpiperazine serves as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The piperazine (B1678402) ring is recognized as a "privileged scaffold" in drug design, largely due to its ability to favorably influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. tandfonline.commdpi.com The presence of the benzyl (B1604629) group and the stereospecific ethyl group on the this compound core allows for precise spatial orientation of pharmacophoric elements, enhancing interactions with biological targets. researchgate.net
Lead optimization is an iterative process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. mdpi.com Strategies involving the this compound scaffold often include:
Structure-Activity Relationship (SAR) Analysis: Medicinal chemists systematically modify the core structure to understand how changes affect biological activity. For instance, in the development of ligands for the Sigma-1 (σ1) receptor, which is a target for pain therapeutics, various benzylpiperazine derivatives have been synthesized and evaluated. nih.gov Modifications to the benzyl group or acylation of the second nitrogen atom can dramatically alter binding affinity and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The core piperazine can be subtly altered, or parts of the benzyl or ethyl groups can be replaced with bioisosteres—functionally similar chemical groups—to overcome issues like metabolic instability or to explore new intellectual property space. tandfonline.com
A key application of benzylpiperazine derivatives has been in the development of σ1 receptor antagonists for the treatment of inflammatory and neuropathic pain. nih.gov In one such study, a lead compound was optimized by modifying substituents on the benzylpiperazine core, leading to derivatives with significantly enhanced binding affinity and selectivity.
| Compound | σ1 Receptor Affinity (Ki in nM) | σ2/σ1 Selectivity Ratio |
| Lead Compound 8 | Not specified in excerpt | 432 |
| Derivative 15 | 1.6 | 886 |
| Derivative 21 | 8.8 | 370 |
| Derivative 24 | 6.1 | 423 |
| Haloperidol (Reference) | 1.6 | 11 |
| Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.gov |
This table demonstrates a successful lead optimization campaign where structural modifications to a benzylpiperazine scaffold led to compound 15 , which exhibited a dramatic improvement in both affinity for the target (σ1 receptor) and selectivity over the related σ2 receptor. nih.gov
Exploration of Novel Therapeutic Areas for this compound-based Compounds
The versatility of the chiral piperazine scaffold has prompted its investigation across a wide range of diseases. While its use as an intermediate for Central Nervous System (CNS) drugs is prominent pmarketresearch.com, derivatives are being explored in multiple other therapeutic areas.
Oncology: The piperazine moiety is a common feature in numerous approved anticancer drugs. nih.gov Derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines, including liver and lung cancer. tandfonline.comnih.gov For example, modifications of natural products with piperazine-containing side chains have led to compounds with potent anti-proliferative effects, sometimes orders of magnitude greater than the parent compound. tandfonline.comnih.gov
Neurodegenerative Diseases: The benzylpiperazine motif is structurally related to the N-benzylpiperidine core found in potent acetylcholinesterase (AChE) inhibitors developed for Alzheimer's disease. nih.gov The ability of this scaffold to interact with targets within the CNS makes it a promising starting point for developing novel treatments for diseases characterized by neuronal degeneration. researchgate.net
Pain and Inflammation: As previously mentioned, benzylpiperazine derivatives have been extensively studied as σ1 receptor antagonists for pain relief. nih.gov The σ1 receptor modulates key pain signaling pathways, and selective antagonists can reduce hypersensitivity associated with chronic pain states without the side effects of traditional analgesics. nih.gov
Infectious Diseases: Piperazine derivatives have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains. researchgate.net
| Compound Class | Therapeutic Area | Example Activity |
| Modified Natural Products | Oncology | IC50 value of 0.12 µM against A549 lung cancer cells. nih.gov |
| Benzylpiperazine Derivatives | Neuropathic Pain | ED50 value of 12.7 mg/kg in an inflammatory pain model. nih.gov |
| Benzylpiperidine Analogues | Alzheimer's Disease | IC50 value of 0.56 nM for acetylcholinesterase inhibition. nih.gov |
| This table highlights the broad therapeutic potential of compounds containing the core benzylpiperazine/piperidine scaffold. |
Challenges and Opportunities in Translational Research for Chiral Piperazine Therapeutics
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications—a path often termed the "valley of death" due to high failure rates. nih.govsanguinebio.com For chiral piperazine therapeutics, this journey presents specific challenges and opportunities.
Challenges:
Stereoselective Synthesis: The primary challenge is the efficient and scalable synthesis of a single enantiomer, such as this compound. nih.gov Developing manufacturing processes that avoid racemic mixtures is crucial, as the unwanted enantiomer (distomer) could be inactive or cause off-target effects. nih.gov Direct, enantioselective functionalization of the piperazine ring's carbon atoms remains a significant synthetic hurdle. nih.gov
Chiral Purity and Analysis: Regulatory agencies require stringent control and analysis of enantiomeric purity. nih.govwvu.edu This necessitates the development of robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), to detect and quantify even trace amounts of the unwanted enantiomer. mdpi.comamericanpharmaceuticalreview.com
Preclinical Model Predictability: A major hurdle in all translational research is the limited predictive power of preclinical animal models for human efficacy and toxicity. nih.gov This is particularly relevant for CNS drugs, where animal behavior may not accurately reflect complex human neurological conditions.
Opportunities:
Enhanced Specificity and Safety: By focusing on a single, active enantiomer, drug developers can create more targeted medicines with potentially wider therapeutic windows and fewer side effects compared to racemic drugs. nih.gov
Patent Life Extension: The strategy of "chiral switching," where a successful racemic drug is re-developed and patented as a single enantiomer, can extend the commercial life of a therapeutic. nih.gov
Leveraging a Privileged Scaffold: The well-understood and favorable properties of the piperazine ring provide a solid foundation for drug design, potentially reducing the risk of encountering insurmountable pharmacokinetic issues during development. tandfonline.commdpi.com
Advanced Research Methodologies for Enhanced Drug Development
Overcoming the challenges of developing chiral piperazine therapeutics requires the application of advanced research methodologies in both synthesis and analysis.
Asymmetric Synthesis: Modern organic chemistry offers powerful tools for chiral synthesis. Catalytic methods, including those using transition metals like iridium or palladium, enable the highly stereoselective creation of substituted piperazines. nih.govacs.orgorganic-chemistry.org The use of chiral auxiliaries or starting with materials from the "chiral pool" (readily available enantiopure natural products like amino acids) are also key strategies. nih.gov
Advanced Chiral Separation: For cases where racemic mixtures are produced, advanced chromatographic techniques are essential. Supercritical Fluid Chromatography (SFC) is gaining prominence as a green and efficient method for chiral separations on both analytical and preparative scales. mdpi.com
Computational Chemistry: In silico tools play a vital role in modern drug development. Molecular modeling and quantum chemistry calculations can help predict how different enantiomers will bind to a target protein, providing insights into the structural basis of stereoselectivity. nih.govbenjamin-bouvier.fr This allows researchers to prioritize the synthesis of the most promising enantiomer, saving time and resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds. By creating diverse libraries based on the this compound scaffold, researchers can quickly identify hits against new biological targets, accelerating the initial stages of drug discovery.
The continued refinement of these methodologies will be crucial for unlocking the full therapeutic potential of this compound and other complex chiral building blocks in the future.
Q & A
Basic Research Questions
Q. What synthetic methods are reported for producing enantiomerically pure (S)-1-Benzyl-3-ethylpiperazine derivatives?
- Methodology : Enantioselective synthesis often employs iridium-catalyzed allylic amination under optimized conditions (e.g., DME or DMF solvents at 50°C). For example, benzyl piperazine-1-carboxylate reacts with allylic acetates to yield chiral piperazines with up to 98% enantiomeric excess (ee). Purification via flash column chromatography (SiO₂, heptane:ethyl acetate gradients) and validation by SFC/HPLC ensure stereochemical integrity .
- Key Parameters : Catalyst loading (e.g., 2-5 mol%), reaction time (12-24 hrs), and temperature (50-80°C) significantly impact yield and selectivity.
Q. How is the enantiomeric purity of this compound validated experimentally?
- Analytical Workflow :
Chiral HPLC/SFC : Direct separation of enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with ee values ≥94% .
Optical Rotation : Specific rotation ([α]D) measurements (e.g., [α]D²⁸ = -97° in CHCl₃) cross-validate chirality .
NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and absence of diastereomers .
Advanced Research Questions
Q. What strategies address low enantioselectivity in iridium-catalyzed amination for this compound synthesis?
- Approaches :
- Ligand Optimization : Bulky phosphoramidite ligands enhance steric control, improving ee by 10-15% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor transition-state alignment, whereas DME reduces side reactions .
- Additives : Silver salts (Ag₂CO₃) mitigate catalyst poisoning by scavenging halides .
- Data Interpretation : Kinetic studies (e.g., Eyring plots) differentiate electronic vs. steric effects on enantioselectivity.
Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) for this compound derivatives be resolved?
- Troubleshooting Protocol :
HRMS Validation : Confirm molecular formula (e.g., C₁₆H₂₀N₂O₂) to rule out impurities .
2D NMR (COSY, HSQC) : Resolve overlapping signals from benzyl/ethyl substituents .
X-ray Crystallography : Definitive structural assignment for crystalline intermediates .
Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?
- Scale-up Issues :
- Catalyst Cost : Iridium catalysts are expensive; ligand recycling or alternative earth-abundant catalysts (e.g., Cu) are under investigation .
- Purification : Continuous flow chromatography reduces solvent use and improves throughput .
Q. How can computational methods predict the biological activity of this compound analogs?
- In Silico Workflow :
Docking Studies : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina .
QSAR Models : Correlate substituent effects (e.g., nitro vs. benzyl groups) with antimicrobial/anticancer activity .
ADMET Prediction : SwissADME evaluates bioavailability, BBB penetration, and CYP450 inhibition risks .
Methodological Considerations
Q. What comparative analyses distinguish this compound from structural analogs (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine)?
- Key Differences :
| Property | This compound | 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine |
|---|---|---|
| Bioactivity | Potential CNS modulation | Antimicrobial/anticancer focus |
| Synthetic Route | Iridium-catalyzed amination | Pd/C-mediated coupling |
| Solubility | Lipophilic (logP ~2.5) | Polar nitro group enhances aqueous solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
